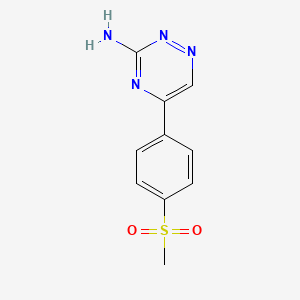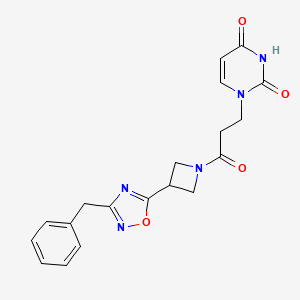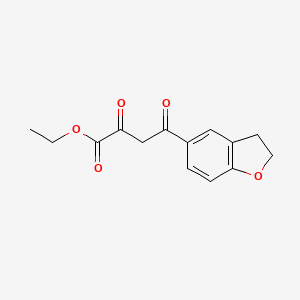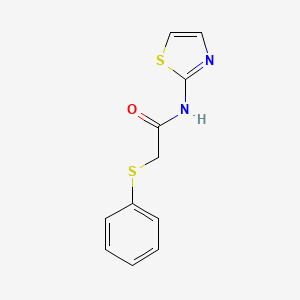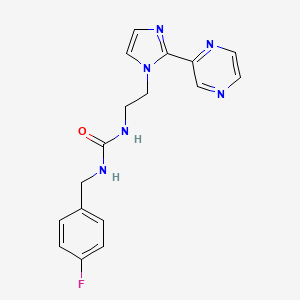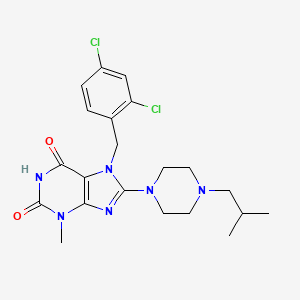![molecular formula C23H26FN3O2 B2586482 2-(4-fluorophenoxy)-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide CAS No. 1206991-75-4](/img/structure/B2586482.png)
2-(4-fluorophenoxy)-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains a benzimidazole moiety. Benzimidazole is a type of organic compound that consists of a fusion of benzene and imidazole . It’s a bicyclic compound, and it’s aromatic, meaning it has a ring of atoms that contains a system of pi electrons. Benzimidazoles are widely used in medicinal chemistry and drug research development .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, NMR and MS analysis are commonly used to establish the structure of benzimidazole derivatives .Chemical Reactions Analysis
The chemical reactions of this compound would depend on its functional groups. Benzimidazoles, for example, can undergo a variety of reactions, including alkylation, acylation, and sulfonation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. For example, the presence of fluorine atoms can improve the thermal stability of a compound .Applications De Recherche Scientifique
Cardiovascular and Respiratory Effects
One area of interest involves studying the cardiovascular and respiratory effects of compounds in combination with other agents, such as midazolam and ketamine. Research by Langrehr and Erdmann (1981) explored the effects of various ataralgesic combinations on circulation and respiration, highlighting the potential for studying the interactions between complex molecules and their pharmacokinetic profiles (Langrehr & Erdmann, 1981).
Metabolism and Excretion
Another significant area of research involves the metabolism and excretion pathways of complex pharmaceutical compounds. A study on the disposition and metabolism of [14C]SB-649868, an orexin receptor antagonist, by Renzulli et al. (2011), provides a framework for understanding how similar compounds could be metabolized and excreted in humans, highlighting the importance of identifying principal circulating components and metabolites in plasma extracts (Renzulli et al., 2011).
Sleep and Sedation
Compounds with benzodiazepine-like structures have been extensively studied for their effects on sleep and sedation. Krieger, Mangin, and Kurtz (1983) investigated the effects of midazolam on sleep in normal subjects, providing insights into how compounds affecting the central nervous system could be used to manage sleep disorders (Krieger, Mangin, & Kurtz, 1983).
Antihypertensive Properties
The study of compounds for their antihypertensive properties, such as flutonidin, an imidazoline derivative, by Brunner et al. (1977), can serve as a model for researching the potential cardiovascular applications of structurally related compounds (Brunner et al., 1977).
Orientations Futures
Benzimidazole derivatives have been extensively used in the clinic to treat various types of diseases with high therapeutic potential . The optimization of benzimidazole derivatives based on their structures has resulted in various potent drugs that are now being currently practiced in the market . Therefore, this compound could potentially be optimized for various therapeutic applications.
Propriétés
IUPAC Name |
2-(4-fluorophenoxy)-N-[[4-(1-methylbenzimidazol-2-yl)cyclohexyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O2/c1-27-21-5-3-2-4-20(21)26-23(27)17-8-6-16(7-9-17)14-25-22(28)15-29-19-12-10-18(24)11-13-19/h2-5,10-13,16-17H,6-9,14-15H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWAQPJHUOOOXLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3CCC(CC3)CNC(=O)COC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenoxy)-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

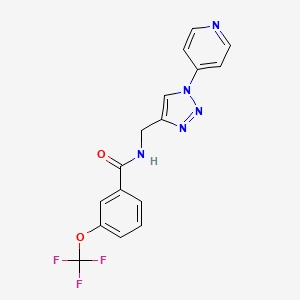
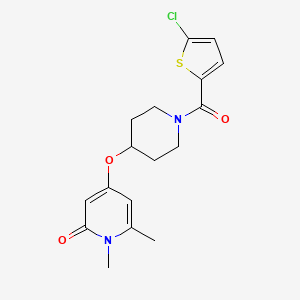
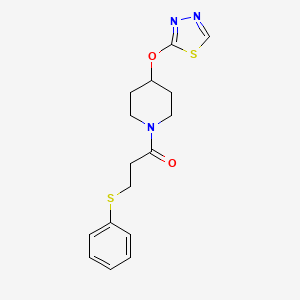
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(methylthio)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2586408.png)
![[3-(3,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2586410.png)
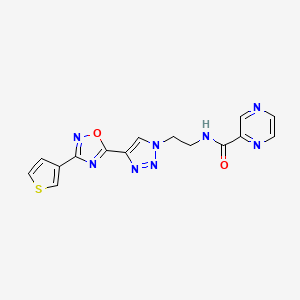
![2-chloro-1-[2,5-dimethyl-1-(4-methyl-1,3-thiazol-2-yl)-1H-pyrrol-3-yl]ethanone](/img/structure/B2586413.png)
